Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate)

Catalog No.
S12584419
CAS No.
M.F
C28H26N2O4
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate)

Product Name

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate)

IUPAC Name

[3-[methyl-(4-methylphenyl)carbamoyl]oxynaphthalen-2-yl] N-methyl-N-(4-methylphenyl)carbamate

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C28H26N2O4/c1-19-9-13-23(14-10-19)29(3)27(31)33-25-17-21-7-5-6-8-22(21)18-26(25)34-28(32)30(4)24-15-11-20(2)12-16-24/h5-18H,1-4H3

InChI Key

RLZFKWFEOPFBOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N(C)C4=CC=C(C=C4)C

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) is an organic compound that belongs to the carbamate class. Its structure features a naphthalene ring substituted at the 2 and 3 positions with two methyl(p-tolyl)carbamate groups, giving it the chemical formula C28H26N2O4C_{28}H_{26}N_{2}O_{4} . The compound is characterized by its aromatic properties and potential for various chemical interactions due to the presence of functional groups.

  • Oxidation: This compound can be oxidized to yield naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can produce dihydro derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The aromatic ring is susceptible to electrophilic substitution reactions, such as nitration or halogenation, often facilitated by reagents like nitric acid or bromine .

Major Products Formed

  • From oxidation: Naphthoquinone derivatives.
  • From reduction: Dihydro derivatives.
  • From substitution: Nitro or halogenated naphthalene derivatives.

Research indicates that Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) exhibits notable biological activities. It has been investigated for potential antimicrobial and anticancer properties, suggesting its utility in therapeutic applications. The compound's mechanism of action may involve binding to specific biological targets, modulating enzyme activity, and influencing cellular processes .

The synthesis of Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) typically involves the reaction of naphthalene-2,3-diol with methyl(p-tolyl)isocyanate under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually heated to promote the formation of the carbamate linkage .

Industrial Production

On an industrial scale, large reactors are used to mix and heat the reactants under controlled conditions. The final product is purified through recrystallization or chromatography to achieve high purity suitable for various applications .

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) has diverse applications across several fields:

  • Chemistry: Serves as a reagent in organic synthesis and as a precursor for more complex molecules.
  • Biology: Explored for its potential biological activities in drug development.
  • Medicine: Investigated for interactions with biological targets that may lead to new therapeutic agents.
  • Industry: Used in the production of specialty chemicals and materials .

The compound's interaction studies focus on its ability to bind with specific enzymes or receptors. Such interactions can lead to inhibition or modulation of enzymatic activity, impacting various biological pathways. Research into these interactions is ongoing, highlighting its potential in medicinal chemistry .

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) shares structural similarities with other carbamate compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Naphthalene-2,3-diyl bis(methyl(phenyl)carbamate)C26H22N2O4Similar structure but with phenyl instead of p-tolyl.
Methyl N-(p-tolyl)carbamateC9H11NO2Simpler structure; only one p-tolyl group attached.
CarbarylC12H11ClN2O2A widely used insecticide with a different substituent pattern.

Uniqueness

Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate) stands out due to its dual substitution on the naphthalene ring and the specific p-tolyl groups that may enhance its biological activity compared to simpler carbamates.

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Exact Mass

454.18925731 g/mol

Monoisotopic Mass

454.18925731 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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